4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol
Description
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Properties
IUPAC Name |
4-chloro-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRQICFKCGCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in cancer therapy.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of both a hydroxymethyl group and a chlorine substituent on the phenolic ring is significant for its biological activity.
Antibacterial and Antifungal Properties
Recent studies have demonstrated that compounds with similar piperidine structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of piperidine have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| 2,6-dipyrrolidino-1,4-dibromobenzene | E. coli | 0.0039 |
| 2,4,6-tripyrrolidinochlorobenzene | Bacillus subtilis | 0.025 |
The antibacterial activity of piperidine derivatives is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. The halogen substituents in these compounds enhance their lipophilicity, facilitating better penetration into bacterial cells .
Study on Antimicrobial Activity
A comprehensive study examined the antimicrobial properties of various piperidine derivatives, including our compound of interest. The study found that the introduction of hydroxymethyl groups significantly improved the inhibitory action against several pathogens .
Cancer Therapy Applications
In addition to antimicrobial properties, compounds based on piperidine structures have been evaluated for their anticancer potential. For example, a study reported that certain piperidine derivatives exhibited cytotoxic effects against T-lymphoblastic cell lines with IC50 values as low as 700 nM . The mechanism involved apoptosis induction through interaction with specific cellular pathways.
Table 2: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | Jurkat T-cells | TBD |
| Piperidine derivative X | CCRF-CEM | 700 |
| Piperidine derivative Y | MOLT-4 | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
